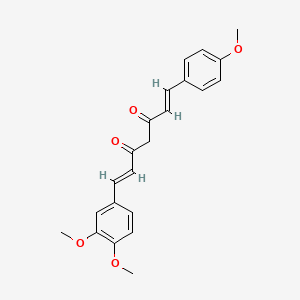

Di-O-methyldemethoxycurcumin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1E,6E)-1-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)hepta-1,6-diene-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O5/c1-25-20-11-6-16(7-12-20)4-9-18(23)15-19(24)10-5-17-8-13-21(26-2)22(14-17)27-3/h4-14H,15H2,1-3H3/b9-4+,10-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMVHEMEBLBNPN-LUZURFALSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Di-O-methyldemethoxycurcumin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-O-methyldemethoxycurcumin, a synthetic analog of curcumin, has emerged as a molecule of significant interest in the field of anti-inflammatory research. This technical guide delineates the current understanding of its mechanism of action, with a primary focus on its inhibitory effects on pro-inflammatory cytokine production. Through a comprehensive review of available literature, this document details the compound's impact on key signaling pathways, presents quantitative data from relevant studies, and provides detailed experimental protocols for the assays cited. The central mechanism elucidated is the suppression of Interleukin-6 (IL-6) production, likely mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade. This guide aims to provide a foundational resource for researchers investigating the therapeutic potential of this compound.

Introduction

Curcuminoids, the active constituents of Curcuma longa (turmeric), have a long history in traditional medicine for treating inflammatory conditions. However, the therapeutic application of curcumin is often limited by its poor bioavailability and metabolic instability. This has spurred the development of synthetic analogs, such as this compound, which may offer improved pharmacological properties. This guide focuses on the molecular mechanisms underpinning the anti-inflammatory effects of this compound, providing a detailed examination of its interaction with cellular signaling pathways.

Core Mechanism of Action: Inhibition of IL-6 Production

The primary established mechanism of action for this compound is its potent inhibition of the pro-inflammatory cytokine Interleukin-6 (IL-6). IL-6 plays a pivotal role in the inflammatory response, and its dysregulation is implicated in a multitude of chronic inflammatory diseases and cancer.

Quantitative Data on IL-6 Inhibition

A key study by Aroonrerk et al. demonstrated the superior inhibitory effect of this compound on IL-6 production compared to its natural curcuminoid counterparts. The half-maximal effective concentration (EC50) for this inhibition was determined in Interleukin-1β (IL-1β)-stimulated human gingival fibroblasts.

| Compound | EC50 (μg/mL) for IL-6 Inhibition |

| This compound | 2.18 ± 0.07 |

| Curcumin | > 20 |

| Demethoxycurcumin | > 20 |

| Bisdemethoxycurcumin | > 20 |

Table 1: Comparative EC50 values for the inhibition of IL-1β-induced IL-6 production in human gingival fibroblasts.

Modulation of the NF-κB Signaling Pathway

While direct studies on this compound's effect on the NF-κB pathway are limited, extensive research on closely related curcuminoids, such as demethoxycurcumin (DMC) and bisdemethoxycurcumin (BDMC), provides a strong basis for its likely mechanism. The NF-κB signaling pathway is a critical regulator of IL-6 gene expression. The proposed mechanism involves the inhibition of key steps in this pathway, preventing the nuclear translocation of the p65 subunit of NF-κB and subsequent transcription of the IL-6 gene.

The NF-κB Signaling Cascade

The canonical NF-κB pathway is activated by pro-inflammatory stimuli like IL-1β. This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB heterodimer (typically p50/p65), allowing it to translocate to the nucleus and initiate the transcription of target genes, including IL-6.

Synthesis and Characterization of Di-O-methyldemethoxycurcumin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-O-methyldemethoxycurcumin, a synthetic analog of curcumin, is a molecule of significant interest in medicinal chemistry due to its potential anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of the synthesis, characterization, and putative biological activities of this compound. Detailed experimental protocols for its synthesis via a modified Pabon method and characterization using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are presented. Furthermore, the guide explores the potential signaling pathways, primarily the NF-κB and MAPK pathways, through which this compound may exert its therapeutic effects, drawing parallels with its parent compound, curcumin. All quantitative data is summarized in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate understanding.

Introduction

Curcumin, the principal curcuminoid found in turmeric (Curcuma longa), has been extensively studied for its wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. However, its clinical application is often limited by poor bioavailability and rapid metabolism. This has spurred the development of curcumin analogs with improved physicochemical properties and biological activities. This compound, chemically known as (1E,6E)-1-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)hepta-1,6-diene-3,5-dione, is one such analog. By modifying the methoxy and hydroxyl groups on the phenyl rings, it is hypothesized that this compound may exhibit enhanced stability and efficacy. This guide serves as a technical resource for researchers engaged in the synthesis, characterization, and evaluation of this promising compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a well-established procedure for creating asymmetric curcuminoids, which is a modification of the Pabon synthesis.[1] This method involves the condensation of two different aromatic aldehydes with a β-diketone, in this case, acetylacetone.

Experimental Protocol: Synthesis

Materials:

-

4-Methoxybenzaldehyde

-

3,4-Dimethoxybenzaldehyde (Veratraldehyde)

-

Acetylacetone

-

Boric oxide (B₂O₃)

-

Tributyl borate

-

N-Butylamine

-

Ethyl acetate

-

Hydrochloric acid (HCl), 0.4 M

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Formation of the Boron-Acetylacetone Complex: In a round-bottom flask, stir a mixture of boric oxide and acetylacetone in ethyl acetate at room temperature until a paste is formed. This reaction typically requires several hours.

-

Condensation Reaction: To the boron-acetylacetone complex, add tributyl borate, followed by an equimolar mixture of 4-methoxybenzaldehyde and 3,4-dimethoxybenzaldehyde dissolved in ethyl acetate.

-

Catalysis: Add a catalytic amount of n-butylamine to the reaction mixture. The reaction is then stirred at room temperature for an extended period, often overnight, to allow for the condensation to proceed.

-

Hydrolysis: After the reaction is complete, hydrolyze the resulting boron complex by adding warm (approximately 60°C) 0.4 M hydrochloric acid and stirring for about an hour.

-

Extraction and Purification: Extract the organic layer and wash it with brine. Dry the organic phase over anhydrous sodium sulfate and concentrate it under reduced pressure. The crude product will be a mixture of this compound and the two symmetric curcuminoid byproducts. Purify the desired product using silica gel column chromatography with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

Caption: Synthetic workflow for this compound.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of chromatographic and spectroscopic techniques is recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of the synthesized compound and for its quantification.

Experimental Protocol: HPLC Analysis

-

Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or acetic acid). A typical gradient might be from 40% to 60% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 425 nm.

-

Injection Volume: 10-20 µL.

-

Sample Preparation: Dissolve a small amount of the purified product in the mobile phase or a suitable solvent like methanol.

Table 1: HPLC Characterization Data

| Parameter | Value |

| Column | C18 Reversed-Phase |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 425 nm |

| Expected Retention Time | Dependent on the specific gradient and column, but should be a single major peak. |

| Purity | >95% (as determined by peak area) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound, confirming its elemental composition.

Experimental Protocol: Mass Spectrometry

-

Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS), often coupled with HPLC (LC-MS).

-

Ionization Mode: Positive or negative ion mode.

-

Sample Preparation: The sample can be directly infused or analyzed via the eluent from the HPLC.

Table 2: Mass Spectrometry Data

| Parameter | Expected Value |

| Molecular Formula | C₂₂H₂₂O₅ |

| Molecular Weight | 366.41 g/mol |

| Observed m/z (ESI+) | [M+H]⁺ ≈ 367.15 |

| Observed m/z (ESI-) | [M-H]⁻ ≈ 365.13 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

-

Experiments: ¹H NMR, ¹³C NMR, and 2D correlation experiments like COSY and HSQC.

Table 3: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| OCH₃ (on 4-methoxyphenyl) | ~3.80 (s, 3H) | ~55.5 |

| OCH₃ (on 3,4-dimethoxyphenyl) | ~3.85 (s, 6H) | ~55.8 |

| Vinylic Protons (α, β to carbonyls) | 6.50 - 7.80 (m, 4H) | 121.0 - 141.0 |

| Aromatic Protons | 6.80 - 7.50 (m, 7H) | 110.0 - 150.0 |

| Methine Proton (central) | ~6.10 (s, 1H) | ~101.0 |

| Carbonyl Carbons | - | ~183.0 |

Note: These are predicted values and may vary in an actual experimental setting.

Biological Activities and Signaling Pathways

This compound is expected to exhibit biological activities similar to curcumin, primarily anti-inflammatory and antioxidant effects. These activities are mediated through the modulation of various cellular signaling pathways.

Anti-Inflammatory Activity

Inflammation is a key process in many chronic diseases. Curcuminoids are known to suppress inflammatory responses. The primary mechanism is believed to be the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a master regulator of inflammation, and its inhibition leads to the downregulation of pro-inflammatory cytokines and enzymes. Another important pathway is the Mitogen-Activated Protein Kinase (MAPK) pathway, which is also involved in inflammatory responses.[3]

Caption: Putative anti-inflammatory signaling pathway.

Antioxidant Activity

The antioxidant properties of curcuminoids are attributed to their ability to scavenge reactive oxygen species (ROS).[4] The mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl groups and the central methylene group. Additionally, curcuminoids can induce the expression of antioxidant enzymes through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3]

Caption: Potential antioxidant mechanism of action.

Conclusion

This compound represents a promising synthetic analog of curcumin with potential for enhanced therapeutic properties. This guide has provided a detailed framework for its synthesis, purification, and characterization. The outlined experimental protocols and predicted characterization data serve as a valuable resource for researchers in the field. Furthermore, the exploration of its putative biological activities and underlying signaling pathways provides a basis for future pharmacological investigations. Further studies are warranted to fully elucidate the therapeutic potential of this compound and to compare its efficacy and bioavailability with that of its parent compound, curcumin.

References

- 1. Facile synthesis of deuterated and [14C]labeled analogues of vanillin and curcumin for use as mechanistic and analytical tools - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Regulation mechanism of curcumin mediated inflammatory pathway and its clinical application: a review [frontiersin.org]

- 4. Antioxidant properties of novel curcumin analogues: A combined experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Biological and Pharmacological Activities of Di-O-methyldemethoxycurcumin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-O-methyldemethoxycurcumin, a synthetic analog of curcumin, has emerged as a compound of significant interest in pharmacological research. Possessing enhanced metabolic stability compared to its parent compound, curcumin, this compound (also referred to as dimethoxycurcumin or DiMC) exhibits a promising spectrum of biological activities. This technical guide provides a comprehensive overview of its core pharmacological effects, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. Its potent anti-inflammatory, anticancer, and antioxidant properties position it as a compelling candidate for further investigation in drug discovery and development.

Core Pharmacological Activities

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in various in vitro models. A key aspect of its activity is the inhibition of pro-inflammatory cytokine production. In human gingival fibroblasts, it has been shown to inhibit the production of Interleukin-6 (IL-6), a key mediator of inflammation, with an EC50 of 16.20 μg/mL.[1]

Furthermore, studies on murine and human lymphocytes have revealed its potent immunomodulatory capabilities. This compound suppresses the proliferation of splenic lymphocytes stimulated by mitogens and antigens. It also abrogates the secretion of several key cytokines, including IL-2, IL-6, and interferon-gamma (IFN-γ), from T cells.[2] This inhibitory action extends to the suppression of B cell proliferation induced by lipopolysaccharide.[2] A critical mechanism underlying these effects is the inhibition of Concanavalin A (Con A)-induced activation of T cells, a crucial step in the inflammatory cascade.[2]

Anticancer Activity

The anticancer potential of this compound has been demonstrated, particularly in the context of colon cancer. It exhibits significant cytotoxicity against human colon cancer cell lines. Specifically, the IC50 values for this compound have been determined to be 43.4 μM in HT-29 cells and 28.2 μM in SW480 cells.[3] These findings highlight its potential as a therapeutic agent for colorectal carcinoma.

Antioxidant Activity

This compound also possesses notable antioxidant properties. It has been shown to scavenge basal reactive oxygen species (ROS) in lymphocytes.[2] In addition to directly neutralizing ROS, it also influences the intracellular antioxidant defense system by depleting glutathione (GSH) levels in lymphocytes.[2] This modulation of the cellular redox environment contributes to its overall pharmacological profile.

Quantitative Data Summary

The following tables summarize the key quantitative data on the biological activities of this compound.

| Activity | Model System | Parameter | Value | Reference |

| Anti-inflammatory | Human Gingival Fibroblasts | EC50 (IL-6 Inhibition) | 16.20 μg/mL | [1] |

| Anticancer | HT-29 Human Colon Cancer Cells | IC50 | 43.4 μM | [3] |

| Anticancer | SW480 Human Colon Cancer Cells | IC50 | 28.2 μM | [3] |

Signaling Pathways

This compound exerts its biological effects through the modulation of key intracellular signaling pathways. Two of the most prominent pathways affected are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, both of which are central to inflammatory and cancer processes.

Figure 1: Inhibition of NF-κB and MAPK signaling pathways by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a reproducible framework for further research.

Cell Viability Assay (MTT Assay) for Anticancer Activity

This protocol is adapted from the methodology used to determine the IC50 values of this compound in colon cancer cell lines.

-

Cell Seeding:

-

Plate HT-29 or SW480 cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 20, 40, 80 µM). The final DMSO concentration should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Incubate the cells for 48 hours at 37°C and 5% CO₂.

-

-

MTT Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well.

-

Incubate the plates for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plates for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control cells.

-

Determine the IC50 value by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a dose-response curve.

-

Figure 2: Workflow for the MTT cell viability assay.

Cytokine Production Assay (ELISA) for IL-6 Inhibition

This protocol is based on the methodology used to determine the EC50 for IL-6 inhibition by this compound.

-

Cell Culture and Stimulation:

-

Seed human gingival fibroblasts in 24-well plates and grow to confluence.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0.1 to 50 µg/mL) for 1 hour.

-

Stimulate the cells with a pro-inflammatory agent, such as IL-1β (10 ng/mL), to induce IL-6 production.

-

Incubate the plates for 24 hours at 37°C and 5% CO₂.

-

-

Sample Collection:

-

Collect the cell culture supernatants from each well.

-

Centrifuge the supernatants to remove any cellular debris.

-

-

ELISA Procedure:

-

Coat a 96-well ELISA plate with a capture antibody specific for human IL-6 overnight at 4°C.

-

Wash the plate with wash buffer (e.g., PBS with 0.05% Tween 20).

-

Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Wash the plate.

-

Add the collected cell culture supernatants and a standard curve of recombinant human IL-6 to the wells.

-

Incubate for 2 hours at room temperature.

-

Wash the plate.

-

Add a biotinylated detection antibody specific for human IL-6 and incubate for 1 hour at room temperature.

-

Wash the plate.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature in the dark.

-

Wash the plate.

-

Add a substrate solution (e.g., TMB) and incubate until a color change is observed.

-

Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

-

-

Data Analysis:

-

Measure the absorbance at 450 nm.

-

Generate a standard curve and determine the concentration of IL-6 in each sample.

-

Calculate the percentage of IL-6 inhibition for each concentration of this compound relative to the stimulated control.

-

Determine the EC50 value from the dose-response curve.

-

Lymphocyte Proliferation Assay

This protocol is based on the methodology to assess the effect of this compound on mitogen-stimulated lymphocyte proliferation.

-

Isolation of Splenic Lymphocytes:

-

Isolate splenocytes from mice spleens using standard procedures.

-

Prepare a single-cell suspension and count the cells.

-

-

Proliferation Assay:

-

Plate the lymphocytes in a 96-well plate at a density of 2 x 10⁵ cells per well.

-

Treat the cells with various concentrations of this compound.

-

Stimulate the cells with a mitogen, such as Concanavalin A (Con A; 2.5 µg/mL).

-

Incubate the plates for 72 hours at 37°C and 5% CO₂.

-

Pulse the cells with [³H]-thymidine (1 µCi/well) for the last 18 hours of incubation.

-

-

Harvesting and Scintillation Counting:

-

Harvest the cells onto glass fiber filters using a cell harvester.

-

Measure the incorporation of [³H]-thymidine using a liquid scintillation counter.

-

Express the results as counts per minute (CPM) and calculate the percentage of inhibition of proliferation.

-

Conclusion

This compound presents a compelling profile of biological and pharmacological activities. Its demonstrated anti-inflammatory, anticancer, and antioxidant effects, coupled with its enhanced metabolic stability, underscore its potential as a lead compound for the development of novel therapeutics. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further explore and harness the therapeutic potential of this promising curcumin analog. Further in-vivo studies are warranted to fully elucidate its efficacy and safety profile.

References

In Vitro Anti-inflammatory Properties of Di-O-methyldemethoxycurcumin: A Technical Guide

Executive Summary: Di-O-methyldemethoxycurcumin, a synthetic analog of curcumin, has demonstrated notable anti-inflammatory properties in preclinical in vitro studies. This document provides a comprehensive overview of its effects on key inflammatory mediators and signaling pathways. Quantitative data from published research are summarized, and detailed experimental protocols for assessing its bioactivity are provided. Furthermore, this guide visualizes the implicated molecular pathways and experimental workflows to support further research and development efforts in the field of anti-inflammatory therapeutics.

Introduction to Inflammatory Pathways and Curcuminoids

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Key mediators in the inflammatory cascade include nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). The expression of the enzymes responsible for producing these mediators, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), is largely controlled by upstream signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1]

Curcuminoids, the active polyphenolic compounds in Curcuma longa (turmeric), are renowned for their broad-spectrum anti-inflammatory activities.[2] These compounds, including curcumin, demethoxycurcumin (DMC), and bisdemethoxycurcumin (BDMC), have been shown to modulate numerous molecular targets within the NF-κB and MAPK signaling cascades.[3][4][5] this compound is a derivative designed to potentially improve upon the stability and bioavailability of natural curcuminoids. This guide focuses on the documented in vitro anti-inflammatory effects of this specific analog.

In Vitro Anti-inflammatory Activity of this compound

Research has established the inhibitory effects of this compound on the production of pro-inflammatory cytokines. Specifically, it has been shown to inhibit IL-6 production in human gingival fibroblasts.[6] While comprehensive data on this specific analog is still emerging, the activities of its parent compound, demethoxycurcumin (DMC), provide valuable context. DMC has been shown to suppress NO production and the expression of iNOS and COX-2 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[7][8]

Quantitative Data on Inflammatory Mediator Inhibition

The following tables summarize the available quantitative data for this compound and its related curcuminoid, demethoxycurcumin.

Table 1: Effect of this compound on IL-6 Production

| Compound | Cell Line | Stimulus | Mediator | Endpoint | Value | Reference |

| This compound | Human Gingival Fibroblasts | IL-1β | IL-6 | EC50 | 16.20 µg/mL | [6] |

Table 2: Comparative Effects of Demethoxycurcumin (DMC) on Inflammatory Mediators

| Compound | Cell Line | Stimulus | Mediator/Enzyme | Endpoint | Value | Reference |

| Demethoxycurcumin | RAW 264.7 | LPS | NO Production | Inhibition | Dose-dependent | [7][8] |

| Demethoxycurcumin | RAW 264.7 | LPS | iNOS Expression | Inhibition | Dose-dependent | [7][8] |

| Demethoxycurcumin | RAW 264.7 | LPS | COX-2 Expression | Inhibition | Dose-dependent | [7][8] |

| Demethoxycurcumin | RAW 264.7 | RANKL | Osteoclast Formation | IC50 | 3.1 µM | [3] |

Mechanism of Action: Modulation of Signaling Pathways

The anti-inflammatory effects of curcuminoids are primarily attributed to their ability to interfere with pro-inflammatory signaling cascades. Although direct studies on this compound are limited, the mechanisms of related curcuminoids strongly suggest that it likely targets the NF-κB and MAPK pathways.

Inhibition of the NF-κB Pathway

The NF-κB transcription factor is a master regulator of genes involved in inflammation, including those for iNOS, COX-2, and various cytokines.[1][9] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by agents like LPS or TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[9] This frees NF-κB to translocate to the nucleus and initiate gene transcription. Curcuminoids like DMC have been shown to suppress NF-κB activation by inhibiting the phosphorylation of NF-κB and preventing its nuclear translocation.[7][10][11]

Modulation of MAPK Pathways

The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are crucial signaling molecules that respond to external stimuli and regulate processes like inflammation and apoptosis.[12][13] The activation of these kinases, often triggered by inflammatory stimuli, can lead to the activation of transcription factors like AP-1, which works in concert with NF-κB to drive the expression of inflammatory genes.[14] Curcumin and its analogs have been reported to inhibit the phosphorylation of p38, JNK, and ERK, thereby dampening the inflammatory response.[5][15][16]

References

- 1. Molecular mechanisms underlying chemopreventive activities of anti-inflammatory phytochemicals: down-regulation of COX-2 and iNOS through suppression of NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Polyphenols with Anti-Inflammatory Properties: Synthesis and Biological Activity of Novel Curcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Curcumin, demethoxycurcumin, bisdemethoxycurcumin, tetrahydrocurcumin and turmerones differentially regulate anti-inflammatory and anti-proliferative responses through a ROS-independent mechanism. | Semantic Scholar [semanticscholar.org]

- 5. MAPKs and NF‑κB pathway inhibitory effect of bisdemethoxycurcumin on phorbol‑12‑myristate‑13‑acetate and A23187‑induced inflammation in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Comparison of suppressive effects of demethoxycurcumin and bisdemethoxycurcumin on expressions of inflammatory mediators in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Demethoxycurcumin induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Demethoxycurcumin induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Curcumin Analogue, EF-24, Triggers p38 MAPK-Mediated Apoptotic Cell Death via Inducing PP2A-Modulated ERK Deactivation in Human Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 14. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Curcumin, a Curcuma longa constituent, acts on MAPK p38 pathway modulating COX-2 and iNOS expression in chronic experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Impact of curcumin on p38 MAPK: therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antioxidant Potential of Di-O-methyldemethoxycurcumin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-O-methyldemethoxycurcumin, a synthetic derivative of curcumin, is a member of the curcuminoid family of compounds which have garnered significant scientific interest for their diverse pharmacological activities. As a structural analogue of curcumin, the primary bioactive component of Curcuma longa (turmeric), this compound is distinguished by the methylation of the hydroxyl groups on its single demethylated phenyl ring. This structural modification has implications for its stability, bioavailability, and, critically, its antioxidant potential. This technical guide provides an in-depth exploration of the antioxidant capabilities of this compound, drawing upon existing knowledge of curcumin and its methylated analogues to elucidate its mechanisms of action. While direct quantitative data for this compound is limited in the current body of scientific literature, this guide will present a comprehensive overview based on structurally related compounds, detailing experimental protocols for assessing antioxidant activity and visualizing the key signaling pathways involved.

Core Concepts in Antioxidant Activity of Curcuminoids

The antioxidant properties of curcuminoids are primarily attributed to their unique chemical structure, which enables them to act as potent radical scavengers and modulators of endogenous antioxidant defense systems. The antioxidant mechanisms of curcumin and its derivatives can be broadly categorized as follows:

-

Direct Radical Scavenging: Curcuminoids can directly neutralize a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS) through several mechanisms, including:

-

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl groups and the active methylene group in the β-diketone moiety can donate a hydrogen atom to free radicals, thereby quenching their reactivity.

-

Single Electron Transfer-Proton Transfer (SET-PT): This mechanism involves the transfer of an electron to the radical, followed by the loss of a proton.

-

-

Indirect Antioxidant Effects: Curcuminoids can also exert their antioxidant effects by upregulating the expression and activity of endogenous antioxidant enzymes. This is primarily achieved through the modulation of key signaling pathways, most notably the Nrf2-ARE pathway.

Quantitative Antioxidant Activity

For comparative purposes, the following tables summarize the reported antioxidant activities of curcumin and its naturally occurring demethoxy derivatives in common in vitro assays.

Table 1: DPPH Radical Scavenging Activity of Curcumin and its Demethoxy Derivatives

| Compound | IC50 (µM) | Reference |

| Curcumin | 35.1 | [1] |

| Demethoxycurcumin (DMC) | 53.4 | [1] |

| Bisdemethoxycurcumin (BDMC) | >200 | [1] |

IC50: The concentration of the compound required to scavenge 50% of the DPPH radicals.

Table 2: Ferric Reducing Antioxidant Power (FRAP) of Curcumin Bioconjugates

| Compound | FRAP Value (µM Fe(II)/µM compound) | Reference |

| Curcumin | ~1.5 | [2] |

| Di-O-nicotinoyl curcumin | ~1.8 | [2] |

| Di-O-picolinoyl curcumin | ~2.0 | [2] |

Note: The data in Table 2 is for bioconjugates of curcumin where the hydroxyl groups are esterified, not methylated. However, it provides insight into the effects of modifying these functional groups.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to assess the antioxidant potential of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.

Materials:

-

This compound (or test compound)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (analytical grade)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound in methanol.

-

Prepare a series of dilutions of the test compound in methanol.

-

Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.

-

In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound.

-

For the control, add 100 µL of methanol to 100 µL of the DPPH solution.

-

For the blank, add 200 µL of methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula:

where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

-

The IC50 value (the concentration of the test compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.

Materials:

-

This compound (or test compound)

-

FRAP reagent:

-

300 mM Acetate buffer (pH 3.6)

-

10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl

-

20 mM FeCl₃·6H₂O solution

-

-

Ferrous sulfate (FeSO₄·7H₂O) for standard curve

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare the FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The working solution should be freshly prepared and warmed to 37°C before use.

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Prepare a series of dilutions of the test compound.

-

Prepare a standard curve using known concentrations of ferrous sulfate.

-

In a 96-well microplate, add 20 µL of the test compound dilution or standard to 180 µL of the FRAP working solution.

-

For the blank, add 20 µL of the solvent to 180 µL of the FRAP working solution.

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the absorbance at 593 nm using a microplate reader.

-

Calculate the FRAP value of the test compound by comparing its absorbance to the standard curve. The results are typically expressed as µM of Fe(II) equivalents per µM of the test compound.

Signaling Pathways

The antioxidant effects of curcuminoids extend beyond direct radical scavenging to the modulation of intracellular signaling pathways that control the expression of cytoprotective genes.

Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or in the presence of Nrf2 activators like curcuminoids, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).

Caption: Nrf2-ARE signaling pathway activation by this compound.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a pro-inflammatory transcription factor that plays a central role in the inflammatory response and also contributes to oxidative stress. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Curcumin and its analogues have been shown to inhibit the NF-κB pathway at multiple levels, including the inhibition of IκB kinase (IKK), which is responsible for IκB phosphorylation.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound, as a methylated analogue of a naturally occurring curcuminoid, holds significant promise as an antioxidant agent. While further research is required to fully quantify its antioxidant capacity and elucidate its precise mechanisms of action, the existing body of knowledge on curcumin and its derivatives provides a strong foundation for its potential efficacy. The structural modifications in this compound may offer advantages in terms of metabolic stability, which could translate to enhanced in vivo activity. The experimental protocols and signaling pathway diagrams presented in this guide provide a framework for future investigations into the antioxidant potential of this and other novel curcuminoids, which will be invaluable for researchers and professionals in the fields of drug discovery and development.

References

Di-O-methyldemethoxycurcumin: A Technical Guide to its Role in Inhibiting IL-6 Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-6 (IL-6) is a pleiotropic cytokine with a central role in the regulation of inflammatory and immune responses. Dysregulation of IL-6 production is implicated in the pathogenesis of numerous inflammatory diseases, autoimmune disorders, and cancers. Consequently, the identification of potent and specific inhibitors of IL-6 production is a significant focus of contemporary drug discovery. Di-O-methyldemethoxycurcumin, a synthetic analog of the natural product curcumin, has emerged as a promising candidate in this area. This technical guide provides an in-depth overview of the current understanding of this compound's role in inhibiting IL-6 production, summarizing key quantitative data, detailing experimental methodologies, and visualizing the implicated signaling pathways.

Quantitative Data on IL-6 Inhibition

This compound has demonstrated potent inhibitory activity on IL-6 production. A key study has quantified this effect in human gingival fibroblasts (HGFs) stimulated with interleukin-1β (IL-1β), a potent inducer of IL-6.

| Compound | Cell Type | Stimulant | EC50 (µg/mL) | EC50 (µM) | Fold Activity vs. Curcumin | Reference |

| This compound | Human Gingival Fibroblasts (HGFs) | IL-1β (2 ng/mL) | 2.18 ± 0.07 | ~6.4 | ~8-fold more active | [1] |

| Curcumin | Human Gingival Fibroblasts (HGFs) | IL-1β (2 ng/mL) | >20 | >54 | 1 | [1] |

EC50 (Half-maximal effective concentration) represents the concentration of the compound that inhibits 50% of the IL-6 production.

Experimental Protocols

The following section details the key experimental methodologies employed to elucidate the inhibitory effects of this compound on IL-6 production.

Cell Culture and Treatment

-

Cell Line: Primary Human Gingival Fibroblasts (HGFs) were used.[1]

-

Culture Conditions: HGFs were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.[1]

-

Stimulation of IL-6 Production: To induce IL-6 production, HGFs were stimulated with 2 ng/mL of recombinant human Interleukin-1β (IL-1β).[1]

-

Compound Treatment: this compound and curcumin were dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. HGFs were pre-incubated with varying concentrations of the compounds (e.g., 0.016–20 µg/mL) for 30 minutes before the addition of IL-1β.[1]

Quantification of IL-6 Production (ELISA)

-

Sample Collection: After a 24-hour incubation period with the compounds and IL-1β, the cell culture supernatants were collected.[1]

-

ELISA Procedure: The concentration of IL-6 in the culture supernatants was determined using a commercially available Human IL-6 Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[1]

-

Data Analysis: The absorbance was measured at the appropriate wavelength (e.g., 450 nm) using a microplate reader. A standard curve was generated using known concentrations of recombinant human IL-6, and the concentrations of IL-6 in the samples were calculated from this curve. The percentage of inhibition was calculated relative to the IL-1β-stimulated control group.

Caption: Experimental workflow for determining the inhibitory effect of this compound on IL-6 production.

Signaling Pathways Implicated in IL-6 Inhibition

While direct studies on the signaling pathways modulated by this compound are limited, the well-established mechanisms of its parent compound, curcumin, provide a strong indication of the likely pathways involved. Curcumin is known to inhibit IL-6 production by targeting key inflammatory signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB transcription factor is a master regulator of inflammatory responses and a key driver of IL-6 gene expression.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound to reduce IL-6 production.

In this pathway, the binding of IL-1β to its receptor (IL-1R) initiates a signaling cascade that leads to the activation of the IKK complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and degradation. This releases the NF-κB dimer (p65/p50), allowing it to translocate to the nucleus and induce the transcription of the IL-6 gene. This compound is proposed to inhibit this pathway, likely at the level of the IKK complex, thereby preventing NF-κB activation and subsequent IL-6 production.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, JNK, and ERK, are also crucial for the regulation of IL-6 expression in response to inflammatory stimuli.

References

In-Depth Technical Guide to the Physicochemical Properties of Di-O-methyldemethoxycurcumin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-O-methyldemethoxycurcumin is a synthetic analog of curcumin, a natural polyphenol found in turmeric. Like curcumin, it has garnered significant interest in the scientific community for its potential therapeutic properties, particularly its anti-inflammatory and antioxidant activities. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its proposed mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of curcuminoids for pharmaceutical applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes the available quantitative data for this compound. It is important to note that while some experimental data for related compounds is available, specific experimentally determined values for this compound are not widely published. Therefore, predicted values from reliable sources are also included and clearly indicated.

| Property | Value | Source |

| Molecular Formula | C22H22O5 | --INVALID-LINK--[1] |

| Molecular Weight | 366.41 g/mol | --INVALID-LINK--[1] |

| CAS Number | 824951-60-2 | --INVALID-LINK--[1] |

| Appearance | White to yellow solid | --INVALID-LINK--[1] |

| Boiling Point (Predicted) | 568.4 ± 50.0 °C | --INVALID-LINK--[2] |

| Density (Predicted) | 1.163 ± 0.06 g/cm³ | --INVALID-LINK--[2] |

| pKa (Predicted) | 8.19 ± 0.46 | --INVALID-LINK--[2] |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| LogP (Octanol-Water Partition Coefficient) | Data not available |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate determination of physicochemical properties. The following sections provide methodologies for key experiments that can be adapted for the characterization of this compound.

Determination of Melting Point (Capillary Method)

The melting point is a crucial indicator of a compound's purity. A sharp melting point range typically signifies a high degree of purity.

Principle: The sample is heated in a capillary tube, and the temperature range over which it melts is observed.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Grind a small amount of the this compound sample to a fine powder using a mortar and pestle.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the last solid particle disappears (the end of the melting range).

Determination of Aqueous Solubility (Shake-Flask Method)

Aqueous solubility is a critical determinant of a drug's oral bioavailability. The shake-flask method is the gold standard for determining equilibrium solubility.

Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water, buffer) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound is then measured.

Materials:

-

This compound

-

Purified water or buffer of desired pH

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of this compound to a glass vial.

-

Add a known volume of the solvent (e.g., 10 mL of purified water).

-

Seal the vial and place it in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the suspension to settle.

-

Centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter.

-

Dilute the filtrate appropriately and determine the concentration of this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Perform the experiment in triplicate to ensure accuracy.

Determination of Octanol-Water Partition Coefficient (LogP) by HPLC

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall ADME properties.

Principle: The retention time of the compound on a reverse-phase HPLC column is correlated with the retention times of a series of standard compounds with known LogP values.

Materials:

-

This compound

-

A series of standard compounds with known LogP values (e.g., substituted phenols, anilines)

-

HPLC system with a C18 column and UV detector

-

Mobile phase (e.g., methanol/water or acetonitrile/water mixture)

-

Methanol or other suitable organic solvent for sample preparation

Procedure:

-

Prepare stock solutions of this compound and the standard compounds in a suitable solvent (e.g., methanol).

-

Prepare a series of mobile phases with varying compositions of organic solvent and water.

-

Inject each standard compound and this compound onto the HPLC column using a specific mobile phase composition.

-

Record the retention time (tR) for each compound.

-

Calculate the capacity factor (k) for each compound using the formula: k = (tR - t0) / t0, where t0 is the void time of the column.

-

Plot log k versus the known LogP values for the standard compounds to generate a calibration curve.

-

From the calibration curve, determine the LogP value of this compound based on its calculated log k value.

Biological Activity and Signaling Pathways

This compound, like its parent compound curcumin, is known to possess anti-inflammatory properties. Its mechanism of action is believed to involve the modulation of key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as cytokines or lipopolysaccharide (LPS), lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including interleukins like IL-6.

Studies on curcumin and its analogs have shown that they can inhibit this pathway at multiple points. It is proposed that this compound may also exert its anti-inflammatory effects by suppressing the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB and the subsequent expression of inflammatory mediators.

Caption: Proposed mechanism of NF-κB inhibition by this compound.

Experimental Workflow for Assessing NF-κB Inhibition

The following diagram outlines a typical experimental workflow to investigate the inhibitory effect of this compound on the NF-κB pathway in a cell-based assay.

References

- 1. Demethoxycurcumin induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Demethoxycurcumin induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Promise of Di-O-methyldemethoxycurcumin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the therapeutic potential of Di-O-methyldemethoxycurcumin (DOM-C), a promising analog of curcumin. With superior metabolic stability and enhanced bioavailability, DOM-C presents a significant opportunity for the development of novel therapeutics in oncology and inflammatory diseases. This document provides a comprehensive overview of its mechanism of action, quantitative efficacy data, detailed experimental protocols, and a visual representation of the key signaling pathways it modulates.

Core Therapeutic Activities and Quantitative Data

This compound has demonstrated significant potential in two primary therapeutic areas: oncology and anti-inflammatory applications. Its efficacy is attributed to its ability to modulate critical cellular signaling pathways, leading to the inhibition of cancer cell growth and the suppression of inflammatory responses.

Anti-Cancer Activity

DOM-C exhibits potent cytotoxic and pro-apoptotic effects across a variety of cancer cell lines. Its mechanism of action is multifaceted, involving the induction of both intrinsic and extrinsic apoptotic pathways, as well as cell cycle arrest.

Table 1: In Vitro Anti-Cancer Activity of this compound and Related Analogs

| Compound | Cancer Cell Line | Assay | IC50 Value | Reference |

| Demethoxycurcumin (DMC) | FaDu (Head and Neck Squamous Cell Carcinoma) | MTT Assay | Not specified, effective at 10 µM and 20 µM | [1] |

| This compound (as compound 17) | MCF-7 (Breast Cancer) | Not specified | 0.4 ± 0.1 μM | [1] |

| This compound (as compound 17) | MDA-MB-231 (Breast Cancer) | Not specified | 0.6 ± 0.1 μM | [1] |

| Hydrazinocurcumin (Curcumin Analog) | MCF-7 (Breast Cancer) | Not specified | 2.57 μM | [1] |

| Hydrazinocurcumin (Curcumin Analog) | MDA-MB-231 (Breast Cancer) | Not specified | 3.37 μM | [1] |

| Curcumin | MCF-7 (Breast Cancer) | Not specified | 21.22 μM | [1] |

| Curcumin | MDA-MB-231 (Breast Cancer) | Not specified | 26.9 μM | [1] |

| Curcumin | HeLa (Cervical Cancer) | MTT Assay | 242.8 µM (72h) | [2] |

| Curcumin | A549 (Lung Cancer) | MTT Assay | 33 µM (24h) | [3] |

Anti-Inflammatory Activity

DOM-C has been shown to effectively suppress inflammatory responses, primarily through the inhibition of pro-inflammatory cytokines. A key target in this process is Interleukin-6 (IL-6), a central mediator of inflammation.

Table 2: Anti-Inflammatory Activity of this compound

| Compound | Target | Assay | EC50 Value | Reference |

| This compound | IL-6 Production | ELISA | 16.20 µg/mL |

Key Signaling Pathways Modulated by this compound

DOM-C exerts its therapeutic effects by targeting and modulating several key intracellular signaling pathways that are often dysregulated in cancer and inflammatory conditions.

Inhibition of NF-κB Signaling

A primary mechanism of action for DOM-C is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy. DOM-C has been shown to suppress the phosphorylation of NF-κB and inhibit its translocation from the cytoplasm to the nucleus, thereby preventing the transcription of its target genes.[1]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Induction of Apoptosis

By inhibiting the pro-survival NF-κB pathway, DOM-C promotes programmed cell death, or apoptosis, in cancer cells. This occurs through both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-dependent) pathways. DOM-C has been shown to upregulate the expression of Fas ligand (FasL), leading to the activation of caspase-8 and the extrinsic apoptotic cascade.[1] Concurrently, it modulates the balance of Bcl-2 family proteins, decreasing the expression of anti-apoptotic members like Bcl-2 and Bcl-xL, while increasing pro-apoptotic members such as Bax and Bad.[1] This leads to mitochondrial dysfunction, the release of cytochrome c, and the activation of caspase-9, initiating the intrinsic apoptotic pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3, which cleave essential cellular proteins, including PARP, ultimately leading to cell death.[1]

Caption: Induction of apoptosis by this compound.

Modulation of MAPK Signaling

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of cell proliferation, differentiation, and apoptosis. The MAPK family includes three major subfamilies: ERK, JNK, and p38. The role of DOM-C in modulating this pathway is an active area of research. Studies on curcumin and its analogs suggest that these compounds can inhibit the phosphorylation of ERK, JNK, and p38 in certain cancer cells, leading to a reduction in cell proliferation and survival.[4][5]

Caption: Putative modulation of the MAPK signaling pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for evaluating the therapeutic potential of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of DOM-C on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)

-

Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

This compound (DOM-C) stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of DOM-C in complete culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the DOM-C dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest DOM-C concentration) and a blank (medium only).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Apoptosis Markers

This protocol is used to quantify the expression of key proteins involved in the apoptotic pathways.

Materials:

-

Cancer cells treated with DOM-C

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and control cells with RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA protein assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control (e.g., β-actin).

Interleukin-6 (IL-6) Inhibition Assay

This protocol is used to measure the anti-inflammatory effect of DOM-C by quantifying its ability to inhibit IL-6 production.

Materials:

-

Human gingival fibroblasts or other suitable cell line

-

Culture medium

-

This compound (DOM-C)

-

Interleukin-1β (IL-1β)

-

Human IL-6 ELISA kit

-

Microplate reader

Procedure:

-

Seed the cells in a 24-well plate and grow to confluence.

-

Pre-treat the cells with various concentrations of DOM-C for 1 hour.

-

Stimulate the cells with IL-1β (e.g., 10 ng/mL) for 24 hours to induce IL-6 production.

-

Collect the cell culture supernatants.

-

Measure the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of IL-6 inhibition for each DOM-C concentration and determine the EC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of DOM-C on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cells treated with DOM-C

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest the treated and control cells by trypsinization.

-

Wash the cells with ice-cold PBS and centrifuge at 1,500 rpm for 5 minutes.

-

Resuspend the cell pellet in 500 µL of PBS.

-

Fix the cells by adding 4.5 mL of ice-cold 70% ethanol dropwise while vortexing.

-

Incubate the cells at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash twice with PBS.

-

Resuspend the cells in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution using a flow cytometer.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound stands out as a highly promising therapeutic candidate with potent anti-cancer and anti-inflammatory properties. Its enhanced metabolic stability and bioavailability compared to curcumin make it a more viable option for clinical development. The detailed mechanisms of action, involving the inhibition of NF-κB and MAPK signaling pathways and the induction of apoptosis, provide a solid foundation for further preclinical and clinical investigation. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers dedicated to exploring the full therapeutic potential of this remarkable compound.

References

- 1. Modified Curcumins as Potential Drug Candidates for Breast Cancer: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hh.um.es [hh.um.es]

- 3. biorxiv.org [biorxiv.org]

- 4. The Curcumin Analogue, EF-24, Triggers p38 MAPK-Mediated Apoptotic Cell Death via Inducing PP2A-Modulated ERK Deactivation in Human Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Di-O-methyldemethoxycurcumin: In Vitro Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the in vitro use of Di-O-methyldemethoxycurcumin, a derivative of curcumin. While direct protocols for this compound are limited in publicly available literature, this document compiles and adapts protocols from studies on its close structural analog, Di-O-demethylcurcumin, to provide a comprehensive guide for investigating its biological activities.

Overview and Key Biological Activities

Di-O-demethylcurcumin has demonstrated significant anti-inflammatory and neuroprotective properties in various in vitro models. Its mechanisms of action are primarily attributed to the modulation of key signaling pathways involved in inflammation and cellular stress responses.

Key reported activities include:

-

Anti-inflammatory Effects: Potent inhibition of pro-inflammatory cytokines such as Interleukin-6 (IL-6).

-

Neuroprotective Effects: Protection of neuronal cells from toxicity and apoptosis by modulating oxidative stress and inflammatory responses.

-

Modulation of Signaling Pathways: Inhibition of the NF-κB pathway and activation of the Nrf2 signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative data reported for Di-O-demethylcurcumin in various in vitro assays.

Table 1: Anti-inflammatory Activity

| Assay | Cell Line | Inducer | Parameter Measured | Result |

| IL-6 Production | Human Gingival Fibroblasts | IL-1β | EC50 | 2.18 ± 0.07 µg/mL |

Table 2: Cytotoxicity Data

| Assay | Cell Line | Treatment Duration | Parameter Measured | Result |

| Cell Viability | Human Gingival Fibroblasts | 24 hours | Cell Viability | No significant effect at < 20 µg/mL |

Experimental Protocols

These protocols are adapted from established methods and studies on Di-O-demethylcurcumin and related curcuminoids. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Culture and Compound Preparation

Protocol 1: General Cell Culture

-

Cell Lines: Human Gingival Fibroblasts (HGFs), Human neuroblastoma SK-N-SH cells, or other relevant cell lines.

-

Culture Medium: Use the recommended medium for the specific cell line (e.g., DMEM for HGFs), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing: Passage cells upon reaching 80-90% confluency.

Protocol 2: this compound Stock Solution Preparation

-

Solvent: Dissolve this compound in Dimethyl Sulfoxide (DMSO).

-

Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-20 mM).

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

-

Working Solution: Dilute the stock solution in the appropriate cell culture medium to the desired final concentrations for experiments. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol 3: MTT Assay

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and allow them to adhere overnight.

-

Treatment: Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0.016 to 20 µg/mL). Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity if desired.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate for an additional 4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the vehicle-treated control.

Anti-inflammatory Assay (IL-6 Production)

This protocol describes the measurement of IL-6 production in response to an inflammatory stimulus.

Protocol 4: IL-6 ELISA

-

Cell Seeding: Seed Human Gingival Fibroblasts (HGFs) at a density of 1 x 10⁵ cells/mL in a 96-well plate (100 µL/well) and allow them to adhere overnight.

-

Pre-treatment: Remove the medium and incubate the cells with various concentrations of this compound for 30 minutes.

-

Inflammatory Stimulus: Add IL-1β (final concentration of 2 ng/mL) to induce IL-6 production.

-

Incubation: Incubate the cells for 24 hours at 37°C.

-

Supernatant Collection: Collect the culture supernatants.

-

ELISA: Determine the concentration of IL-6 in the supernatants using a commercial Human IL-6 ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the EC50 value, which is the concentration of the compound that inhibits 50% of the IL-1β-induced IL-6 production.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptosis (programmed cell death).

Protocol 5: Flow Cytometry for Apoptosis

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot for Signaling Pathway Analysis

This protocol is for analyzing the protein expression levels of key components of the NF-κB and Nrf2 pathways.

Protocol 6: Western Blotting

-

Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, Nrf2, HO-1, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Di-O-demethylcurcumin and a general experimental workflow.

Caption: General experimental workflow for in vitro studies.

Caption: Anti-inflammatory signaling pathway.

Caption: Neuroprotective signaling pathway.

Dissolution of Di-O-methyldemethoxycurcumin for Cellular and In Vitro Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution of Di-O-methyldemethoxycurcumin, a derivative of curcumin, for use in various experimental settings. The following protocols are based on established methods for curcumin and its analogues due to a lack of specific literature for this particular derivative. Researchers should perform small-scale solubility and stability tests before proceeding with large-scale experiments.

Solubility and Solvent Selection

This compound, a hydrophobic compound, is poorly soluble in aqueous solutions. Organic solvents are necessary to prepare stock solutions for experimental use. Based on the solubility of structurally similar curcuminoids like demethoxycurcumin and bisdemethoxycurcumin, the following solvents are recommended.

Table 1: Recommended Solvents for this compound Stock Solutions